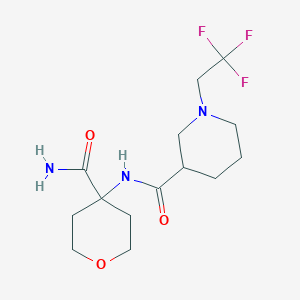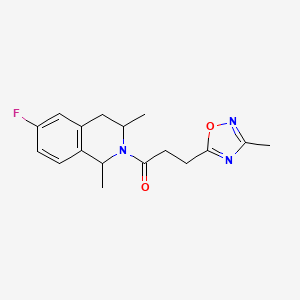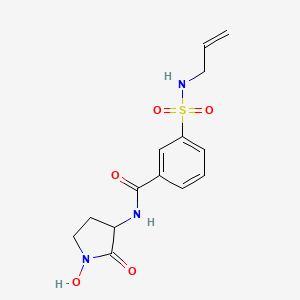![molecular formula C17H23N3O2 B6962209 3-[4-(3-cyanophenoxy)piperidin-1-yl]-N,N-dimethylpropanamide](/img/structure/B6962209.png)
3-[4-(3-cyanophenoxy)piperidin-1-yl]-N,N-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(3-cyanophenoxy)piperidin-1-yl]-N,N-dimethylpropanamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-cyanophenoxy)piperidin-1-yl]-N,N-dimethylpropanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone.
Introduction of the Cyanophenoxy Group: The cyanophenoxy group can be introduced through a nucleophilic substitution reaction using a suitable cyanophenol derivative.
Attachment of the Dimethylpropanamide Moiety: The final step involves the attachment of the dimethylpropanamide moiety through an amide coupling reaction using a suitable amine and carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized for large-scale production by using continuous flow reactors and automated synthesis platforms. These methods allow for precise control of reaction conditions, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(3-cyanophenoxy)piperidin-1-yl]-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate reaction conditions, such as temperature and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an analgesic, anti-inflammatory, and antipsychotic agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-[4-(3-cyanophenoxy)piperidin-1-yl]-N,N-dimethylpropanamide involves its interaction with specific molecular targets and pathways in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or pain pathways, resulting in analgesic or anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
3-[4-(3-cyanophenoxy)piperidin-1-yl]-N,N-dimethylpropanamide: shares structural similarities with other piperidine derivatives, such as:
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. Its cyanophenoxy and dimethylpropanamide moieties contribute to its specific reactivity and potential therapeutic applications.
Propiedades
IUPAC Name |
3-[4-(3-cyanophenoxy)piperidin-1-yl]-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-19(2)17(21)8-11-20-9-6-15(7-10-20)22-16-5-3-4-14(12-16)13-18/h3-5,12,15H,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMGXAJWUHZFNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCN1CCC(CC1)OC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B6962127.png)
![1-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]-2-(1-methylpyrazol-4-yl)ethanone](/img/structure/B6962130.png)
![3-[1-(2,3-dimethyl-1H-indole-7-carbonyl)piperidin-4-yl]oxybenzonitrile](/img/structure/B6962146.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-propylsulfonylpyrrolidine-2-carboxamide](/img/structure/B6962151.png)
![N-[(4-chlorophenyl)-cyclopentylmethyl]thiadiazole-4-carboxamide](/img/structure/B6962163.png)


![[1-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-[2-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B6962171.png)
![1-(4-fluorophenyl)-5-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)propyl]-1,2,4-triazole-3-carboxamide](/img/structure/B6962175.png)

![1-(4-Methoxyphenyl)sulfonyl-4-[(3-methylfuran-2-yl)methyl]-1,4-diazepane](/img/structure/B6962193.png)
![2-methylpropyl N-[3-(pyridin-2-ylmethylamino)phenyl]carbamate](/img/structure/B6962198.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-4-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]morpholine](/img/structure/B6962206.png)
![N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-6-methyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B6962219.png)
